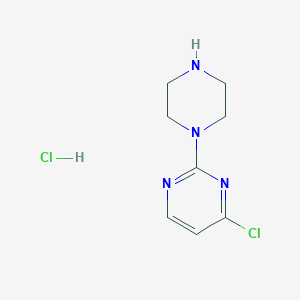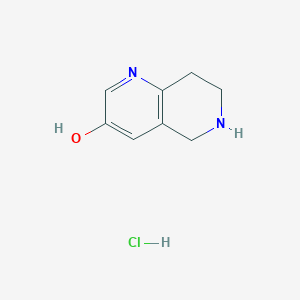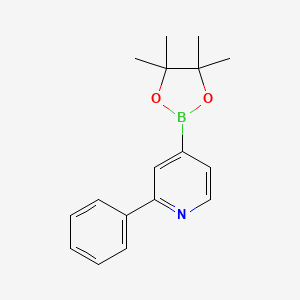![molecular formula C19H23BO3 B1454972 2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 446311-34-8](/img/structure/B1454972.png)
2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a phenylboronic ester derivative . It’s a complex organic compound that contains boron, oxygen, and carbon atoms in its structure .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of 4-methoxyaniline with 2-bromo-1-phenylethanone in the presence of cesium carbonate. This reaction forms an intermediate product, which is then reduced at the carbonyl group to form the final product .Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray single crystal diffraction and optimized by Density Functional Theory (DFT). The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Scientific Research Applications
Molecular Structure Analysis
This compound has been utilized in studies to determine molecular structures through quantum-chemical calculations , NMR spectroscopy , and X-Ray diffraction analysis . The data obtained from these methods help in understanding the conformation, electronic distribution, and potential reactivity of the molecule.
Synthesis of Phenylboronic Ester Derivatives
Phenylboronic esters are intermediates widely used in biology, organic synthesis, catalysis, and crystal engineering . The compound serves as a precursor for synthesizing phenylboronic ester derivatives, which have diverse applications, including in the development of anti-cancer drugs .
Drug Development
The compound’s derivatives have been explored for their potential in drug development. For instance, Velcade, an anti-cancer drug, is based on a similar boric acid structure . This highlights the compound’s relevance in medicinal chemistry.
Insulin Glycosylation
Researchers have used phenylboronic acid derivatives for the glycosylation of insulin, which is crucial for diabetes treatment. The compound can be bound to gel microspheres to regulate insulin release .
Prevention of Cell Aggregation
Phenylboronic acid derivatives, like the one analyzed, have been grafted onto polymers to prevent cell aggregation caused by antibodies adhering to red blood cells after blood transfusions .
Cyclooxygenase (COX) Inhibition
The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes, which are targets for anti-inflammatory drugs . This application is significant for developing new therapeutic agents for inflammation-related conditions.
Antimicrobial and Antibiotic Activity
Derivatives of this compound have shown promise in antimicrobial and antibiotic activity. This opens up avenues for its use in treating infections and developing new antibiotics .
Medicinal Scaffold Development
The structural features of this compound are important for the development of various medicinal scaffolds. These include activities such as anti-HIV, antitubercular, antiviral, antibacterial, and anticancer .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Phenylboronic esters are known to interact with biological targets through the boronic acid moiety, which can form reversible covalent bonds with diols and amino acids in biological systems .
Biochemical Pathways
Phenylboronic esters have been used in a variety of applications, including the glycosylation of insulin and the prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion .
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-6-14(7-11-16)15-8-12-17(21-5)13-9-15/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRWTPGYBTKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
446311-34-8 | |
| Record name | 2-[4-(4-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride](/img/structure/B1454891.png)

![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)


![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)





![(2-Dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride](/img/structure/B1454910.png)
![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1454911.png)